molecular formula C6H7NO3 B1486886 Methyl 2-methyloxazole-5-carboxylate CAS No. 651059-70-0

Methyl 2-methyloxazole-5-carboxylate

Cat. No. B1486886
M. Wt: 141.12 g/mol
InChI Key: HCQUYIDTEHMXQS-UHFFFAOYSA-N
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Description

“Methyl 2-methyloxazole-5-carboxylate” is a chemical compound with the molecular formula C6H7NO3 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for “Methyl 2-methyloxazole-5-carboxylate” were not found in the search results, it’s worth noting that oxazole derivatives can be synthesized through various methods, including cyclodehydration and cyclization reactions .


Molecular Structure Analysis

The molecular structure of “Methyl 2-methyloxazole-5-carboxylate” consists of a five-membered oxazole ring with a methyl group attached to the second carbon and a carboxylate ester group attached to the fifth carbon . The InChI key for this compound is HCQUYIDTEHMXQS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-methyloxazole-5-carboxylate” is a solid compound with a molecular weight of 141.12 . It has a high GI absorption and is BBB permeant . The compound is very soluble, with a solubility of approximately 3-4 mg/ml .

Scientific Research Applications

1. Importance in Urinary Metabolite Screening

Methyl 2-methyloxazole-5-carboxylate, under the specific name 5F-ADB, was identified in a fatal intoxication case. The study highlighted the significance of urinary metabolite screening for drugs with low blood concentration, demonstrating the compound's potential role in forensic toxicology for detecting and understanding drug metabolism pathways. The study also shed light on the acute toxicity of synthetic cannabinoids like 5F-ADB, offering insights into their potency and interaction with cannabinoid receptors (Kusano et al., 2018).

2. DNA Methylation Inhibition for Cancer Treatment

Decitabine, a nucleoside analog of methyl 2-methyloxazole-5-carboxylate, has been studied for its role in inhibiting DNA methylation, a process crucial in cancer treatment. Research has demonstrated its potential in reactivating methylation-silenced genes, with implications for treating various cancers, including leukemia and solid tumors. These studies provide insights into the dosing, efficacy, and side effects of decitabine, contributing valuable knowledge to the field of oncology (Samlowski et al., 2005; Qin et al., 2011; Garcia-Manero et al., 2006; Momparler & Ayoub, 2001).

3. Pharmacokinetics and Drug Metabolism

The compound's metabolic pathways and pharmacokinetics have been studied, providing insights into drug metabolism and disposition. These studies contribute to the understanding of drug interactions, absorption, and elimination, informing dosing and treatment strategies for various medical conditions (Renzulli et al., 2011).

Safety And Hazards

“Methyl 2-methyloxazole-5-carboxylate” is classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing dust formation .

Future Directions

While specific future directions for “Methyl 2-methyloxazole-5-carboxylate” were not found in the search results, oxazole derivatives are a topic of ongoing research due to their potential biological activities . They may be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

methyl 2-methyl-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-7-3-5(10-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQUYIDTEHMXQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652089
Record name Methyl 2-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methyloxazole-5-carboxylate

CAS RN

651059-70-0
Record name Methyl 2-methyl-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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